molecular formula C17H17N3O2 B11831901 2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B11831901
M. Wt: 295.34 g/mol
InChI Key: KCTHNOHFPZAFJL-UHFFFAOYSA-N
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Description

2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that features a pyridine ring, an indole moiety, and an acetic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow chemistry to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)acetic acid
  • 3-(Pyridin-2-ylmethyl)indole
  • N-(Pyridin-2-yl)amides

Uniqueness

2-(3-(((Pyridin-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of a pyridine ring, an indole moiety, and an acetic acid group. This structural complexity allows for diverse chemical interactions and potential biological activities that are not observed in simpler compounds.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[3-[(pyridin-2-ylmethylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C17H17N3O2/c21-17(22)12-20-11-13(15-6-1-2-7-16(15)20)9-18-10-14-5-3-4-8-19-14/h1-8,11,18H,9-10,12H2,(H,21,22)

InChI Key

KCTHNOHFPZAFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=CC=N3

Origin of Product

United States

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